
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine is an organosilicon compound characterized by the presence of an indenyl group attached to a silicon atom, which is further bonded to four methyl groups
Vorbereitungsmethoden
The synthesis of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine typically involves the reaction of 1H-indene with a silicon-based reagent. One common method is the reaction of 1H-indene with tetramethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The indenyl group can undergo electrophilic substitution reactions, where reagents such as halogens or alkylating agents are used to introduce new functional groups.
Hydrolysis: The silicon-nitrogen bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanols and amines.
Wissenschaftliche Forschungsanwendungen
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine involves its interaction with molecular targets through its silicon and indenyl groups. The silicon atom can form stable bonds with various elements, while the indenyl group can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to exert its effects in different chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine can be compared with other similar compounds, such as:
1H-Inden-1-yltrimethylsilane: This compound has a similar structure but with one less methyl group attached to the silicon atom.
1H-Inden-1-ylmethyldimethylsilane: This compound has a methylene group between the indenyl and silicon atoms, altering its reactivity and properties.
1H-Inden-1-yltriethylsilane: This compound has ethyl groups instead of methyl groups attached to the silicon atom, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the indenyl group and tetramethylsilane, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
921203-66-9 |
|---|---|
Molekularformel |
C13H19NSi |
Molekulargewicht |
217.38 g/mol |
IUPAC-Name |
N-[1H-inden-1-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19NSi/c1-14(2)15(3,4)13-10-9-11-7-5-6-8-12(11)13/h5-10,13H,1-4H3 |
InChI-Schlüssel |
KAIOHOXNZQWBMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](C)(C)C1C=CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


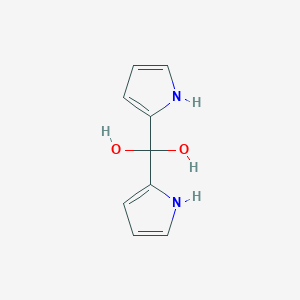
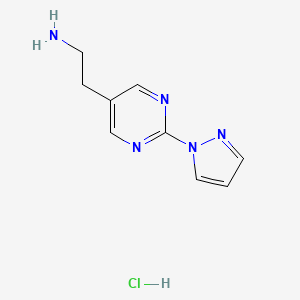
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)


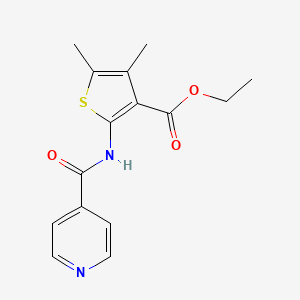
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
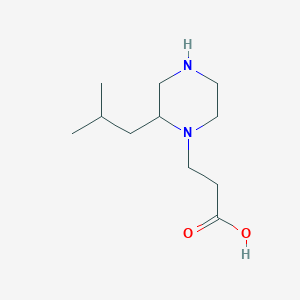
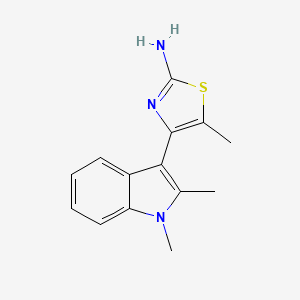
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
